2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Overview
Description
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-methyl-3-phenylpropyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is 367.13544809 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridazin-3-one Derivatives A general route was established for synthesizing a novel class of pyridazin-3-one derivatives, demonstrating the compound's utility in creating fused azines and other complex molecules. This synthesis pathway is significant for developing novel chemical entities with potential applications in pharmaceuticals and materials science (Ibrahim & Behbehani, 2014).
Antimicrobial and Antitumor Activities Research into novel thieno[2,3-c]pyridazines revealed their potential as antimicrobial agents, indicating the broader applicability of related compounds in developing new antibiotics. This underscores the importance of such compounds in medicinal chemistry and drug discovery processes (Al-Kamali et al., 2014).
Biological Activities and Applications
Cardiotonic Agents Derivatives of pyridazinone, including those structurally related to N-(1-methyl-3-phenylpropyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, have been identified as potent cardiotonic agents, suggesting their utility in developing new treatments for heart conditions (Robertson et al., 1986).
Antioxidant and Antimicrobial Properties Studies have shown the synthesis and significant antioxidant properties of derivatives, highlighting the compound's relevance in creating therapeutics with antioxidant capabilities. Such properties are crucial for developing treatments for diseases associated with oxidative stress (Gopi & Dhanaraju, 2020).
Materials Science Applications
Enzyme Immobilization in Conducting Polymers The compound and its derivatives have applications in materials science, such as the immobilization of enzymes in conducting polymer matrices. This has implications for biosensor development and other biotechnological applications, demonstrating the compound's versatility beyond pharmaceuticals (Cil et al., 2007).
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-phenylbutan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15(9-10-16-6-3-2-4-7-16)21-19(24)14-23-20(25)12-11-17(22-23)18-8-5-13-26-18/h2-8,11-13,15H,9-10,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBOIVTDGOIHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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